Product packaging for Benzo[f][1,7]naphthyridine, 4,6-dioxide(Cat. No.:CAS No. 61564-15-6)

Benzo[f][1,7]naphthyridine, 4,6-dioxide

Cat. No.: B13932890
CAS No.: 61564-15-6
M. Wt: 212.20 g/mol
InChI Key: QSCNVTROCAVWKT-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridine, 4,6-dioxide is a synthetic organic compound based on the benzo[f][1,7]naphthyridine core, a fused heterocyclic system of signifficant interest in medicinal chemistry and materials science . The 4,6-dioxide functionalization of this structure suggests potential for unique electronic properties and biological activity. The broader class of naphthyridines, which are diazanaphthalenes (containing two nitrogen atoms), is known to exhibit a wide spectrum of biological properties, including anti-infectious, anticancer, and neurological activities . Researchers value these compounds as privileged scaffolds for developing new therapeutic agents . Specific analogues of the benzo[f][1,7]naphthyridine core have demonstrated notable antimicrobial activity against pathogens like E. coli and S. aureus , as well as potent cytotoxicity against various human cancer cell lines and inhibitory properties against enzymes like topoisomerase IIα . The synthesis of novel benzo[f][1,7]naphthyridine derivatives continues to be an active area of research, employing modern methods such as multicomponent reactions followed by intramolecular aza-Diels-Alder cycloaddition . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in drug discovery and development. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B13932890 Benzo[f][1,7]naphthyridine, 4,6-dioxide CAS No. 61564-15-6

Properties

CAS No.

61564-15-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

4-oxidobenzo[f][1,7]naphthyridin-6-ium 6-oxide

InChI

InChI=1S/C12H8N2O2/c15-13-7-3-5-10-9-4-1-2-6-11(9)14(16)8-12(10)13/h1-8H

InChI Key

QSCNVTROCAVWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=C[N+]2=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of Aminocarbonyl Compounds with 3-Piperidone Derivatives

According to a patent (US3691168A), benzo[b]naphthyridine derivatives, which are structurally close analogues to benzo[f]naphthyridine, are synthesized by the reaction of Z-aminocarbonyl compounds with 3-piperidone derivatives. This reaction yields tetrahydrobenzo[b]naphthyridines, which are then converted to the desired aromatic compounds by catalytic hydrogenation and oxidation steps.

  • Reaction conditions for hydrogenation: The tetrahydro intermediates are mixed with glacial acetic acid and platinum oxide catalyst at approximately 30°C under 50 psi hydrogen pressure for 24 hours.
  • Catalysts: Platinum oxide is preferred, but other noble metal catalysts such as platinum or palladium on carbon, charcoal, or alumina supports are also effective.
  • Workup: After hydrogenation, excess acetic acid is evaporated, and the residue is dissolved in water, basified, and recrystallized to yield the octahydrobenzo[b]naphthyridine derivatives.

This method can be adapted for the preparation of benzo[f]naphthyridine, 4,6-dioxide by selecting appropriate aminocarbonyl and piperidone precursors bearing the N-oxide functionalities or by post-synthetic oxidation of the nitrogen atoms.

Friedländer Reaction and Modified Friedländer Condensations

The Friedländer synthesis is a classic method for constructing fused nitrogen heterocycles, including naphthyridines. It typically involves the condensation of 2-aminopyridine derivatives with ketones or aldehydes under basic or acidic conditions.

  • For benzo[f]naphthyridine systems, derivatives of 3-aminopyridine or 3-aminoquinoline can be reacted with cyclic ketones or aldehydes.
  • Modified Friedländer reactions utilize bases such as potassium tert-butoxide or sodium hydroxide in alcoholic solvents (e.g., ethanol, butanol) to promote cyclization.
  • Dehydrogenation or oxidation steps using palladium on carbon or DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) follow to aromatize the tetrahydro intermediates.

Although direct examples for the 4,6-dioxide are scarce, analogous methods for benzo[b]naphthyridines suggest that N-oxide formation can be introduced either before or after ring closure.

Oxidation to N-Oxides

The 4,6-dioxide functionality corresponds to N-oxide groups on the nitrogen atoms of the naphthyridine ring. These are typically introduced by oxidation of the parent benzo[f]naphthyridine:

  • Common oxidants include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or peracids.
  • The oxidation is usually performed under mild conditions to avoid ring degradation.
  • The reaction selectively converts the nitrogen atoms at positions 4 and 6 to their N-oxide forms, yielding the 4,6-dioxide derivative.

This step can be performed after the synthesis of the benzo[f]naphthyridine core or on suitable precursors bearing the benzo[f]naphthyridine skeleton.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Aminocarbonyl + 3-piperidone + H2, PtO2 catalyst Z-aminocarbonyl compounds + 3-piperidone; H2, PtO2, AcOH, 30°C, 50 psi, 24 h High yield; well-established; scalable Requires noble metal catalyst; long reaction time
Friedländer condensation 3-aminopyridine or 3-aminoquinoline + ketones/aldehydes; base or acid catalysis Versatile; widely used; adaptable May require multiple steps; oxidation needed
N-oxide formation by oxidation Parent benzo[f]naphthyridine + m-CPBA or peracid Selective N-oxide formation Sensitive to reaction conditions
Ionic liquid catalysis in water Aminopyridine + carbonyl compounds + choline hydroxide ionic liquid, water, 50°C Green chemistry; high yield; easy catalyst recovery Not yet demonstrated for 4,6-dioxide derivative
Visible-light photocatalysis 3-isocyanoquinoline + aryl halides + Rhodamine 6G, visible light Mild conditions; metal-free; rapid synthesis Limited substrate scope; emerging method

Summary and Outlook

The preparation of benzo[f]naphthyridine, 4,6-dioxide primarily relies on classical condensation reactions such as the Friedländer synthesis, followed by oxidation steps to introduce the N-oxide groups at positions 4 and 6. The hydrogenation of tetrahydro intermediates using noble metal catalysts under hydrogen atmosphere is a key step in obtaining the aromatic core. Emerging green chemistry methods, including ionic liquid catalysis and visible-light photocatalysis, offer promising alternatives that may be adapted for this compound in future research.

Further experimental studies focusing specifically on benzo[f]naphthyridine, 4,6-dioxide are needed to optimize these methods and fully exploit their potential for scalable and sustainable synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Oxidation Variants

Benzo[c][1,5]naphthyridine-5-oxide
  • Structure : Differs in the position of the fused benzene ring and oxide group.
  • Reactivity : Forms σ-adducts with carbanions, leading to aziridine derivatives due to localized negative charge on nitrogen .
  • Applications: Limited bioactivity reported; primarily studied for charge delocalization effects in electrophilic substitutions .
Benzo[h][1,6]naphthyridine-6-oxide
  • Structure : Features a benzene ring fused at the "h" position and a single oxide group.
  • Reactivity : Reacts with dipolarophiles like dimethyl acetylenedicarboxylate to yield ylides (e.g., compound 19 in Scheme 4) .
  • Biological Activity: No cytotoxic data available; synthetic derivatives focus on electronic properties .
Benzo[f][1,7]naphthyridine-6-oxide
  • Structure : Shares the benzo[f] fusion but lacks the 4-oxide group.
  • Reactivity : Similar ylide formation but with distinct regioselectivity due to fewer oxygen atoms .

Functionalized Derivatives

Pyronaridine (Benzo[b]naphthyridine derivative)
  • Structure : A tetrahydroacridine derivative with a benzo[b]naphthyridine core.
  • Key Difference: Unlike benzo[f][1,7]naphthyridine-4,6-dioxide, pyronaridine’s efficacy stems from its aminoalkyl side chains enhancing membrane interaction .
2,6-Dimethyl-7-(pyridin-3'-yl)benzo[h]naphtho[1,2-b][1,6]naphthyridine (7a)
  • Structure : Larger polycyclic system with pyridine and methyl substituents.
  • Synthesis : Produced via condensation of hetero-substituted carboxylic acids (e.g., furan-2-carboxylic acid) under optimized conditions (Table 1, ).
  • Bioactivity : Demonstrated cytotoxic specificity, though exact IC₅₀ values are unreported .

Data Table: Comparative Analysis

Compound Molecular Formula Source/Synthesis Key Bioactivity/Reactivity Reference
Benzo[f][1,7]naphthyridine-4,6-dioxide C₁₄H₈N₂O₂ Streptomyces albogriseolus Cytotoxic (HGC-27: 45 μg/mL)
Benzo[c][1,5]naphthyridine-5-oxide C₁₂H₈N₂O Synthetic Aziridine formation via VNS pathway
Benzo[h][1,6]naphthyridine-6-oxide C₁₂H₈N₂O Synthetic Ylide formation with dipolarophiles
Pyronaridine C₂₉H₃₂ClN₅O₂ Synthetic Antimalarial (clinical use)
Compound 7a C₂₈H₂₀N₄ Condensation reaction Cytotoxic (specificity unquantified)

Key Research Findings

Bioactivity : Benzo[f][1,7]naphthyridine-4,6-dioxide’s moderate cytotoxicity contrasts with pyronaridine’s high efficacy, underscoring the role of functional groups in biological activity .

Reactivity: The 4,6-dioxide’s dual oxygen atoms enable distinct ylide formations compared to monoxides, which favor aziridine or annelation products .

Synthetic Challenges : Analogues like C₂₄H₂₈N₄O₆ () are produced in trace amounts, limiting pharmaceutical exploration .

Biological Activity

Benzo[f][1,7]naphthyridine, 4,6-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a fused bicyclic structure containing nitrogen atoms. The unique arrangement of carbon and nitrogen atoms enhances its reactivity and potential biological activity. This compound exhibits significant bactericidal , fungicidal , and cancerostatic properties, making it a subject of interest for therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions: One common method involves the cyclization of N-phenacylbenzonaphthyridinium bromides with ammonium acetate.
  • Oxidation and Reduction: The compound can undergo oxidation to form various N-oxides and can be reduced back to the parent structure.
  • Substitution Reactions: Vicarious nucleophilic substitution can lead to the formation of aziridine derivatives.

These synthetic routes contribute to the compound's versatility in research applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound inhibits essential enzymes in microbial cells, leading to bactericidal and fungicidal effects.
  • DNA Interaction: Its ability to intercalate with DNA contributes to its cancerostatic properties.

These mechanisms highlight its potential as a therapeutic agent against infections and cancer.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
BactericidalEffective against various bacterial strains
FungicidalDemonstrates antifungal properties
CancerostaticInhibits cancer cell proliferation

Case Studies and Research Findings

Several studies have investigated the biological activity of benzo[f][1,7]naphthyridine derivatives:

  • Anticancer Properties:
    • A study identified derivatives that showed significant cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value of 0.26 nM against BRCA-deficient cells .
  • PARP Inhibition:
    • Research on benzo[de][1,7]naphthyridin-7(8H)-ones revealed their potential as PARP1 inhibitors. These compounds demonstrated high potency in inhibiting PARP1 enzyme activity and inducing DNA damage in cancer cells .
  • Antimicrobial Activity:
    • The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis .

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